Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride
Overview
Description
Synthesis Analysis
The compound can be synthesized through multiple methodologies, focusing on the esterification and functional group transformation of amino acids and their derivatives. For example, the synthesis of related amino acid ester isocyanates, such as Methyl (S)-2-isocyanato-3-phenylpropanoate, involves steps like acylation and dehydrohalogenation, indicating a potential pathway for synthesizing similar compounds (Tsai et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds often involves intricate arrangements of functional groups around the central carbon framework, impacting their reactivity and interaction with biological systems. For instance, the structural characterization of Schiff base organotin(IV) complexes related to amino acetate functionalized compounds provides insight into how substitutions at the aromatic ring influence molecular conformation and properties (Basu Baul et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving "Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride" are predominantly centered around its functional groups, enabling a variety of chemical transformations. Reactions like alkylation and arylation are crucial for modifying the compound's structure to enhance its properties or for further applications (Yamauchi et al., 1987).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are vital for understanding the compound's behavior in different environments. Studies on similar compounds, focusing on hydrogen bonding and molecular interactions, can provide valuable insights into the physical characteristics of "Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride" (Romero et al., 2008).
Chemical Properties Analysis
The compound's chemical properties, including reactivity, stability, and interaction with other molecules, are essential for its potential applications. Research on the chemical behavior of structurally similar compounds under different conditions can shed light on how "Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride" might react during synthesis or in application-based scenarios (Wakui et al., 2004).
Scientific Research Applications
Anticancer Applications
- Organotin(IV) complexes, incorporating derivatives similar to Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate, have been studied for their anticancer properties. These complexes demonstrated significant cytotoxicity against various human tumor cell lines, suggesting potential as anticancer drugs (Basu Baul et al., 2009).
Chemical Properties and Synthesis
- The compound's derivatives have been analyzed for their elution behavior on Sephadex LH-20 in solvents like methanol and N,N-dimethylformamide, providing insights into its chemical interactions and properties (Shopova et al., 1977).
- Synthesis methods for related compounds, such as Methyl (S)-2-isocyanato-3-phenylpropanoate, have been developed, indicating potential routes for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride (Tsai et al., 2003).
Potential for Immunomodulatory Activity
- Structurally similar compounds have been synthesized and evaluated for their immunosuppressive activity, indicating a potential area of application for Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride in immunomodulation (Kiuchi et al., 2000).
Applications in Material Science
- A derivative, featuring a chromophore group, has been proposed for use in nitroxide-mediated photopolymerization, highlighting its potential application in the field of material science and polymer chemistry (Guillaneuf et al., 2010).
Pharmaceutical Applications
- The compound's structural analogs have been synthesized and evaluated for their uterine relaxant activity, suggesting possible pharmaceutical applications in this area (Viswanathan & Chaudhari, 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram1. The signal word is "Warning"1. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.
Future Directions
As a small molecule with a wide range of biochemical and physiological effects, “Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride” has potential for various applications in scientific research3. However, more studies are needed to fully understand its properties and potential uses.
properties
IUPAC Name |
methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8;/h3-6,13H,7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVDEPZODSXAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884376 | |
Record name | DL-alpha-Methyltyrosine methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463292 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride | |
CAS RN |
7361-31-1 | |
Record name | α-Methyltyrosine methyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7361-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7361-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tyrosine, .alpha.-methyl-, methyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | DL-alpha-Methyltyrosine methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl α-methyl-DL-tyrosinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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